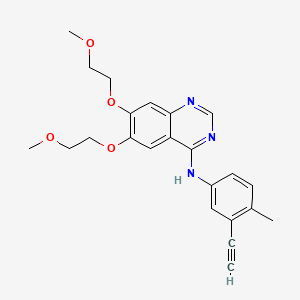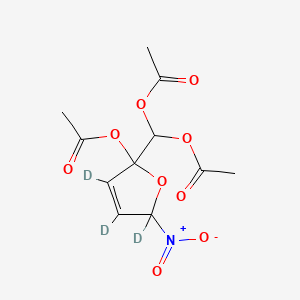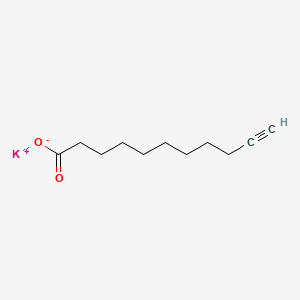
Potassium;undec-10-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;undec-10-ynoate is a derivative of 10-Undecynoic acid, an acetylenic fatty acid. This compound is known for its unique structure, which includes a terminal alkyne group. It has various applications in scientific research and industry due to its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium;undec-10-ynoate can be synthesized through the neutralization of 10-Undecynoic acid with potassium hydroxide. The reaction typically involves dissolving 10-Undecynoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
化学反応の分析
Types of Reactions
Potassium;undec-10-ynoate undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The terminal hydrogen of the alkyne group can be substituted with various functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
科学的研究の応用
Potassium;undec-10-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of polymers, coatings, and other materials.
作用機序
The mechanism of action of Potassium;undec-10-ynoate involves its interaction with various molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
類似化合物との比較
Similar Compounds
10-Undecenoic acid: Similar in structure but lacks the terminal alkyne group.
Lauric acid: A saturated fatty acid with a similar carbon chain length but no alkyne group.
10-Undecynoic acid: The parent compound of Potassium;undec-10-ynoate.
Uniqueness
This compound is unique due to its terminal alkyne group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
155656-79-4 |
|---|---|
分子式 |
C11H17KO2 |
分子量 |
220.353 |
IUPAC名 |
potassium;undec-10-ynoate |
InChI |
InChI=1S/C11H18O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h1H,3-10H2,(H,12,13);/q;+1/p-1 |
InChIキー |
LHYHOKGFFLYVGB-UHFFFAOYSA-M |
SMILES |
C#CCCCCCCCCC(=O)[O-].[K+] |
同義語 |
10-Undecynoic acid potassium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


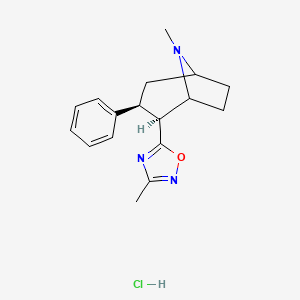
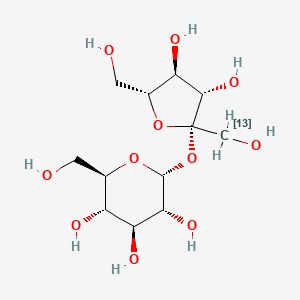
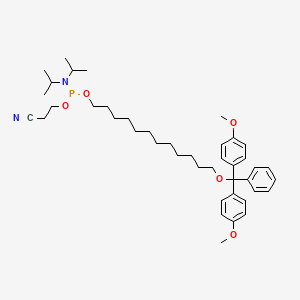
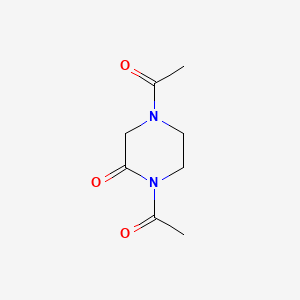
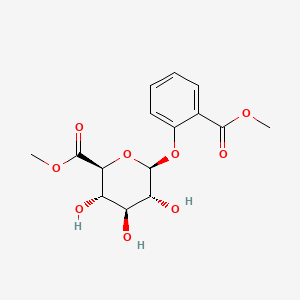
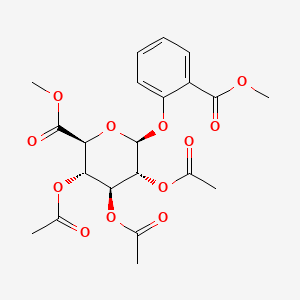
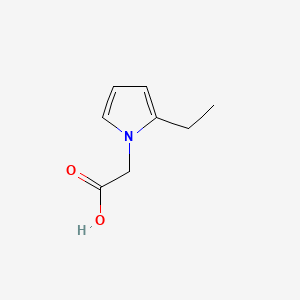
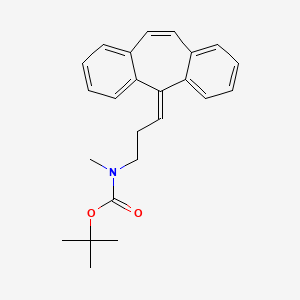
![D-[1-13C]Tagatose](/img/structure/B583990.png)
![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/new.no-structure.jpg)
